An In-depth Technical Guide to Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
An In-depth Technical Guide to Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate is an aromatic ketone and a long-chain fatty acid ester. This technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications for researchers and drug development professionals. The structural features of this compound, specifically the methoxy-substituted phenyl ring, the ketone carbonyl group, and the ethyl ester, suggest its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be > 300 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3.5 - 4.5, indicating significant lipophilicity. |
Proposed Synthesis
A robust and efficient synthesis of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate can be envisioned through a multi-step pathway, culminating in a Friedel-Crafts acylation reaction. This proposed synthesis leverages well-established and reliable chemical transformations.
Synthetic Pathway Overview
The proposed synthesis commences with the preparation of a key intermediate, ethyl 6-(chloroformyl)hexanoate, followed by a Friedel-Crafts acylation of anisole.
Figure 1: Proposed synthetic pathway for Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-hydroxy-6-oxohexanoate (Mono-ester of Adipic Acid)
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Rationale: The selective mono-esterification of a symmetrical dicarboxylic acid like adipic acid is a common challenge. By using a large excess of the dicarboxylic acid relative to the alcohol, the formation of the diester can be minimized. The unreacted adipic acid can be readily removed due to its poor solubility in organic solvents compared to the mono-ester.
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Protocol:
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To a solution of adipic acid (5 equivalents) in anhydrous ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).
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Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mono-ester, which can be purified by column chromatography if necessary.
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Step 2: Synthesis of Ethyl 6-(chloroformyl)hexanoate
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Rationale: The conversion of the carboxylic acid to an acyl chloride is necessary to activate it for the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
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Protocol:
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To a solution of ethyl 6-hydroxy-6-oxohexanoate (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
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Step 3: Friedel-Crafts Acylation to Yield Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
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Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[1] The methoxy group of anisole is an ortho-, para-directing activator.[2] While the para-substituted product is often the major isomer due to less steric hindrance, the formation of the ortho- and meta-isomers is also possible. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is essential for generating the highly electrophilic acylium ion.
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Protocol:
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To a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of ethyl 6-(chloroformyl)hexanoate (1 equivalent) in dichloromethane dropwise.
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Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
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Add a solution of anisole (1 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate. The different isomers (ortho, meta, para) would be separable by this method.
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Analytical Characterization
To confirm the identity and purity of the synthesized Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate, a combination of spectroscopic techniques would be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): This would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons of the methoxyphenyl group, the methoxy group protons, the ethyl ester protons, and the aliphatic protons of the heptanoate chain. The splitting patterns and chemical shifts of the aromatic protons would be crucial for confirming the meta-substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the number of unique carbon environments. Distinct signals would be expected for the ketone and ester carbonyl carbons, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.
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IR (Infrared) Spectroscopy: This would confirm the presence of key functional groups. Characteristic absorption bands would be observed for the ketone C=O stretch (around 1680 cm⁻¹), the ester C=O stretch (around 1730 cm⁻¹), and the C-O stretches of the ester and methoxy groups.
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MS (Mass Spectrometry): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
Potential Research Applications
The structure of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate suggests its utility as an intermediate in several areas of chemical research and development.
Figure 2: Potential research applications of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate.
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Medicinal Chemistry: The methoxyphenyl ketone moiety is present in various biologically active compounds. This molecule could serve as a starting material for the synthesis of novel compounds with potential therapeutic activities. For instance, the ketone could be reduced to an alcohol, which could then be further functionalized, or the ester could be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation.
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Materials Science: Long-chain esters and aromatic ketones can be incorporated into polymer backbones to impart specific properties such as thermal stability, and altered solubility. This compound could be explored as a monomer or an additive in the development of new materials.
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Fragrance and Flavor Industry: Aromatic ketones are a well-known class of fragrance compounds.[3][4] The structural similarity to other methoxyphenyl ketones used in this industry suggests that Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate or its derivatives could possess interesting olfactory properties.[3][4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate. Based on the general properties of similar compounds, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate represents a chemical entity with significant potential as a versatile intermediate in organic synthesis. This guide has provided a detailed, albeit predictive, overview of its properties, a plausible and well-reasoned synthetic pathway, and a brief exploration of its potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.
References
- Friedel-Crafts Acylation of Anisole. (2006, October 4). Name of Student CHE 171 Section 101.
- Preparation method for ethyl 7-chloro-2-oxoheptanoate. (n.d.).
- Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. (2008).
- Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. (2014, April 16).
- Mechanochemical Friedel–Crafts acyl
- An Improved and Simple Synthesis of Methyl or Ethyl 7-Oxoheptanoate and 7-Acetoxyheptanal. (n.d.). Taylor & Francis.
- Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. (2023, October 30). NIH.
- Friedel-Crafts Acyl
- Octanoic acid, 7-oxo-, methyl ester. (n.d.). Organic Syntheses Procedure.
- Friedel-Crafts acylation of anisole with respect to acid anhydride... (n.d.).
- Preparation method of ethyl 7-chloro-2-oxoheptanoate. (n.d.).
- Comparing synthesis routes for different 7-oxoheptanoic acid deriv
- Friedel–Crafts Acyl
- Synthetic method of 7-chloro-2-oxoheptanoic acid. (n.d.).
- Method for preparing ethyl 7-chloro-2-oxyheptanoate. (n.d.).
- 2-Methoxyphenylacetone. (n.d.). PubChem - NIH.
- 4-Methoxyphenylacetone. (n.d.). ChemicalBook.
- 4-Methoxyphenylacetone = 97 122-84-9. (n.d.). Sigma-Aldrich.
- CAS 122-84-9: 4-Methoxyphenylacetone. (n.d.). CymitQuimica.
- 2-Methoxyphenylacetone (CAS 5211-62-1). (n.d.). Cayman Chemical.
- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
